molecular formula C17H12N2O2S2 B13068427 3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 743452-46-2

3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13068427
CAS No.: 743452-46-2
M. Wt: 340.4 g/mol
InChI Key: DGEMAWXFIMKMRL-UHFFFAOYSA-N
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Description

3-(2-Furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (C₁₇H₁₂N₂O₂S₂) is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a phenyl group at position 5, a mercapto (-SH) group at position 2, and a 2-furylmethyl moiety at position 3.

Properties

CAS No.

743452-46-2

Molecular Formula

C17H12N2O2S2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O2S2/c20-16-14-13(11-5-2-1-3-6-11)10-23-15(14)18-17(22)19(16)9-12-7-4-8-21-12/h1-8,10H,9H2,(H,18,22)

InChI Key

DGEMAWXFIMKMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Using Phosphorus Pentoxide Catalyst

A relevant synthetic approach, analogous to the synthesis of related mercapto-pyrimidine derivatives, involves a one-step three-component condensation of aromatic aldehydes, malononitrile, and thiourea in the presence of phosphorus pentoxide (P2O5) as a catalyst in absolute ethanol under reflux conditions. This method is efficient for synthesizing mercapto-pyrimidine derivatives and can be adapted for the thieno[2,3-d]pyrimidine scaffold.

Reaction Conditions:

  • Reagents: Aromatic aldehyde (e.g., benzaldehyde derivative), malononitrile, thiourea
  • Catalyst: Phosphorus pentoxide (P2O5)
  • Solvent: Absolute ethanol
  • Temperature: Reflux (~78 °C)
  • Time: Typically 2-4 hours
  • Workup: Pouring reaction mixture onto crushed ice, filtration, washing, and recrystallization from ethanol

Mechanism Summary:

  • Initial Knoevenagel condensation between aromatic aldehyde and malononitrile forms arylmethylene malononitrile intermediate.
  • Subsequent nucleophilic attack by thiourea leads to cyclization forming the mercapto-pyrimidine ring.
  • P2O5 acts as a dehydrating agent, promoting reaction rate and product isolation.

This method yields the mercapto-pyrimidine core with high selectivity and yield, providing a foundation for further functionalization to the target compound.

Cyclization and Functionalization to Thieno[2,3-d]pyrimidine Core

The synthesis of the thieno[2,3-d]pyrimidine core involves cyclization reactions where a thiophene or thieno ring is fused with the pyrimidine ring. This is achieved by:

  • Starting from 2-mercapto-5-phenylpyrimidin-4(3H)-one derivatives.
  • Introducing a suitable thiophene precursor or performing intramolecular cyclization under controlled conditions.
  • Using sulfur sources and base catalysts to facilitate ring closure.

The mercapto group at position 2 is typically introduced via thiourea or related reagents, which also assist in ring formation.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Notes
1 One-step three-component condensation Aromatic aldehyde, malononitrile, thiourea, P2O5 Reflux in ethanol, 2-4 h 75-90 Efficient, high yield, easy workup
2 Cyclization to thieno[2,3-d]pyrimidine Mercapto-pyrimidine intermediate, sulfur source Heating with base or acid catalyst 65-80 Requires careful control of conditions
3 Alkylation with 2-furylmethyl halide Thieno[2,3-d]pyrimidine intermediate, 2-furylmethyl halide Room temp to reflux, organic solvent 60-85 Critical for biological activity

Research Findings and Observations

  • The use of phosphorus pentoxide as a catalyst in the initial condensation step significantly enhances reaction rates by absorbing water formed during the reaction, thus driving equilibrium forward.
  • Multi-component reactions reduce the number of purification steps and improve overall synthetic efficiency.
  • The mercapto group is essential for the biological activity and is introduced reliably via thiourea incorporation.
  • The 2-furylmethyl substituent contributes to the compound’s potential pharmacological properties, such as analgesic and anti-inflammatory effects.
  • Reaction parameters such as solvent choice, temperature, and molar ratios are critical to maximize yield and purity.
  • Spectroscopic characterization (IR, NMR, MS) confirms the successful formation of the target compound and its intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights structural differences and their implications:

Compound Name Substituents (Positions) Key Structural Features Biological Activity/Notes Reference
Target Compound 3-(2-Furylmethyl), 5-phenyl, 2-SH Enhanced π-π stacking due to furan ring Potential anticancer/antimicrobial
5-(4-Chlorophenyl)-2-mercapto-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one 5-(4-Cl-Ph), 7-Ph, 2-SH Pyrido-pyrimidine core Higher thermal stability
2-Mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-(4-Me-Ph), 3-THF-methyl, 2-SH Lipophilic substituents improve membrane permeability Analgesic activity (Eddy’s hot plate)
5-(4-Fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one 5-(4-F-Ph), 2-Me Electron-withdrawing F enhances reactivity Anticancer (molecular docking studies)
3-Amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one 5-furan-2-yl, 3-NH₂, 2-Me Amino group enables hydrogen bonding Antimicrobial candidate

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase thermal stability and reactivity .
  • Lipophilic substituents (e.g., tetrahydrofuran-methyl) enhance bioavailability .
  • The furylmethyl group in the target compound may improve binding to aromatic receptors compared to alkyl or halogenated analogues .

Physicochemical Properties

Property Target Compound 5-(4-Cl-Ph) Analogue 3-THF-methyl Derivative
Melting Point (°C) Not reported >250 158–160
Solubility Low in polar solvents Insoluble in water Moderate in ethanol
Molecular Weight (g/mol) 358.48 365.82 358.48

Biological Activity

3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyDetails
CAS Number 743452-46-2
Molecular Formula C17H12N2O2S2
Molecular Weight 340.4 g/mol
IUPAC Name 3-(furan-2-ylmethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Canonical SMILES C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It may function as an enzyme inhibitor by binding to active sites, thus disrupting critical biological pathways. This mechanism underpins its potential applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Bacteria Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
  • Fungi Tested : Candida albicans

The minimum inhibitory concentrations (MICs) for these microorganisms suggest that the compound may serve as a potent antimicrobial agent.

Anticancer Activity

Preliminary studies have shown promising results regarding the anticancer properties of this compound. It has been tested against several cancer cell lines, including:

Cell LineIC50 (μM)
HeLa15.7
A54921.8
K56220.8

These findings indicate that the compound may inhibit cancer cell proliferation effectively while exhibiting selective toxicity towards cancer cells compared to normal cells.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of thieno[2,3-d]pyrimidine were synthesized and screened for antimicrobial activity. The results showed that compounds with structural similarities to this compound had significant inhibitory effects against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 16 mm to 25 mm .

Cancer Cell Line Testing

Another study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it could effectively induce apoptosis in HeLa cells through mitochondrial pathways. This suggests potential for further development as a chemotherapeutic agent .

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